molecular formula C25H23NO5 B15221113 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid

Cat. No.: B15221113
M. Wt: 417.5 g/mol
InChI Key: YCBRDGTYHYGRHX-KRWDZBQOSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a hydroxybenzyl side chain. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The process often includes:

    Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Hydroxybenzyl Side Chain: The hydroxybenzyl group is introduced through a nucleophilic substitution reaction, where the protected amino acid reacts with a hydroxybenzyl halide under basic conditions.

    Deprotection and Purification: The final step involves the removal of the Fmoc protecting group using a base like piperidine, followed by purification through techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of the Fmoc group can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid: Similar structure but with a different position of the hydroxy group on the benzyl ring.

    (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methoxybenzyl)propanoic acid: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

The unique combination of the Fmoc protecting group, the amino acid backbone, and the hydroxybenzyl side chain gives (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C25H23NO5/c27-18-7-5-6-16(13-18)12-17(24(28)29)14-26-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,13,17,23,27H,12,14-15H2,(H,26,30)(H,28,29)/t17-/m0/s1

InChI Key

YCBRDGTYHYGRHX-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC(=CC=C4)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC=C4)O)C(=O)O

Origin of Product

United States

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